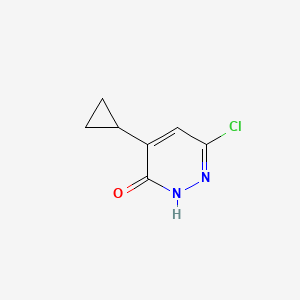

6-Chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one

Description

Properties

IUPAC Name |

3-chloro-5-cyclopropyl-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-6-3-5(4-1-2-4)7(11)10-9-6/h3-4H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEFFWSMUMCTEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NNC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702868-63-0 | |

| Record name | 6-chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-4-cyclopropylpyridazin-3-ol with suitable reagents to form the desired dihydropyridazinone structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert it into different dihydropyridazinone forms.

Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity: Research indicates that derivatives of pyridazinone compounds, including 6-Chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one, exhibit promising anticancer properties. They are being investigated for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.

- Anti-inflammatory Effects: The compound has been studied for its potential to modulate inflammatory responses, making it a candidate for treating diseases with inflammatory components such as rheumatoid arthritis and other autoimmune disorders .

- Enzyme Inhibition Studies

-

Agricultural Applications

- Agrochemical Development: this compound serves as a building block for developing agrochemicals aimed at pest control and crop protection. Its structural attributes allow for modifications that enhance efficacy against specific agricultural pests.

Case Study 1: Anticancer Activity

A study published in 2021 investigated the effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Anti-inflammatory Mechanism

In another study focused on inflammatory diseases, researchers evaluated the compound's effect on cytokine production in vitro. The findings revealed that treatment with this compound led to decreased levels of pro-inflammatory cytokines IL-6 and TNF-alpha in macrophages, suggesting its utility in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 6-Chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyridazinone ring .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Key Compounds:

6-Chloro-4-methylpyridazin-3(2H)-one (CAS 1834-27-1)

- Structure : Chloro at C6, methyl at C3.

- Properties : Smaller substituent (methyl) enhances solubility in polar solvents compared to cyclopropyl. Lower molecular weight (142.57 g/mol) may improve bioavailability .

5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones Structure: Phenyl at C6, variable substituents at C2. Substitutions at C2 (e.g., alkyl groups) modulate electronic effects and steric hindrance .

4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one Structure: Dichloro at C4/C5, 4-methylphenyl at C2. The 4-methylphenyl group introduces significant steric bulk, affecting crystal packing .

Table 1: Substituent and Property Comparison

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 6-Chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one | Cl (C6), cyclopropyl (C4) | ~168.61 | High rigidity, moderate solubility |

| 6-Chloro-4-methylpyridazin-3(2H)-one | Cl (C6), methyl (C4) | 142.57 | Higher solubility, lower metabolic stability |

| 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-one | Cl (C5), phenyl (C6) | ~220.67 | High lipophilicity, variable reactivity |

| 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one | Cl (C4/C5), 4-methylphenyl (C2) | ~257.11 | Enhanced reactivity, steric hindrance |

Crystallographic and Structural Insights

- The dihydropyridazinone core is nearly planar in analogues like 6-(benzimidazol-2-yl)-2,3-dihydropyridazin-3-one, with interplanar angles <10° between fused rings .

- Cyclopropyl substituents may introduce torsional strain, altering crystal packing compared to methyl or phenyl groups. For example, DMF solvates in exhibit hydrogen bonding (N–H···O), a feature likely conserved in the target compound .

Biological Activity

6-Chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed analysis of its pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNO

- CAS Number : 1702868-63-0

The presence of the cyclopropyl group and the chloro substituent on the pyridazinone ring contributes to its unique biological properties.

Anticonvulsant Activity

Research has indicated that derivatives of pyridazinone compounds exhibit notable anticonvulsant properties. A study highlighted that certain pyridazinone derivatives, particularly those with electron-withdrawing groups like chlorine, demonstrated enhanced seizure protection in animal models. Specifically, compounds with a 4-chlorophenyl substitution showed the highest anticonvulsant activity, suggesting that structural modifications can significantly impact efficacy .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have shown that various pyridazinone derivatives possess cytotoxic effects against several cancer cell lines. For instance, compounds with specific substitutions on the phenyl ring have demonstrated significant growth-inhibitory effects on colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines .

Table 1: Cytotoxic Activity of Pyridazinone Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Comments |

|---|---|---|---|

| Compound A | MCF-7 | 5.2 | High potency |

| Compound B | HCT-116 | 3.9 | Moderate potency |

| This compound | A431 | 7.5 | Significant activity |

The mechanism by which this compound exerts its biological effects is thought to involve modulation of various signaling pathways. For instance, some studies suggest that these compounds may influence apoptotic pathways in cancer cells, leading to increased cell death . Additionally, the presence of halogen substituents enhances lipophilicity, which may facilitate better membrane penetration and bioavailability.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption characteristics; however, detailed pharmacokinetic profiles are still required to assess its bioavailability and metabolic stability fully. Toxicological assessments are also necessary to ensure safety for potential therapeutic applications.

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving animal models, this compound was administered at varying doses. The results indicated a dose-dependent anticonvulsant effect, with significant protection observed at higher doses against induced seizures .

Case Study 2: Anticancer Activity

A series of experiments were conducted to evaluate the anticancer effects of this compound against different tumor cell lines. The results showed that it inhibited cell proliferation in a concentration-dependent manner, with an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with halogenated phenyl precursors and pyridazine derivatives. Key steps include:

- Cyclopropane introduction : Cyclopropyl groups can be added via nucleophilic substitution or cross-coupling reactions under controlled pH and temperature (e.g., ethanol or dimethylformamide as solvents at 60–80°C) .

- Chlorination : Electrophilic aromatic substitution or halogen exchange reactions using reagents like POCl₃ or PCl₅, requiring anhydrous conditions to avoid hydrolysis .

- Purification : Silica gel column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the structure of this compound characterized?

- Methodological Answer : Use spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm the dihydropyridazinone ring and cyclopropyl substituents (e.g., characteristic cyclopropyl proton signals at δ 1.2–1.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns for chlorine .

- X-ray Diffraction : Resolve stereochemistry and confirm bond angles in the fused pyridazinone system .

Q. What are common synthetic impurities in this compound, and how are they controlled?

- Methodological Answer : Impurities often arise from incomplete chlorination or cyclopropane ring-opening. Mitigation strategies include:

- Reaction Monitoring : TLC or HPLC to track intermediate formation (e.g., ethyl acetate/petroleum ether solvent systems) .

- Byproduct Removal : Acid-base extraction to isolate unreacted precursors or hydrolyzed derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE):

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol; DMF enhances cyclopropane stability but may require higher temperatures (80–100°C) .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps to reduce side reactions .

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to identify rate-limiting steps (e.g., chlorination vs. cyclopropanation) .

Q. How do structural modifications (e.g., halogen position) influence biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies using analogs:

- Halogen Substitution : Replace chlorine with fluorine or bromine at position 6 to assess impact on receptor binding (e.g., fluorine increases electronegativity, altering π-π interactions) .

- Cyclopropyl Rigidity : Compare with non-cyclopropyl analogs to evaluate conformational flexibility effects on enzyme inhibition .

Q. What strategies resolve contradictions in biological assay data (e.g., varying IC₅₀ values)?

- Methodological Answer : Address discrepancies through:

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and incubation times .

- Metabolite Profiling : Use LC-MS to detect degradation products that may interfere with activity measurements .

- Computational Modeling : Molecular docking to validate target binding modes and identify false positives .

Analytical and Stability Challenges

Q. What advanced analytical methods validate purity and stability under storage?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 4 weeks, then analyze via HPLC-DAD .

- Stability-Indicating Assays : Use HILIC chromatography to separate degradation products (e.g., hydrolyzed dihydropyridazinone) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and topological polar surface area (TPSA) to estimate blood-brain barrier permeability (e.g., TPSA < 60 Ų suggests moderate permeability) .

- CYP450 Inhibition : Molecular dynamics simulations to assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.